2-Cbz-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
2-Cbz-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes two nitrogen atoms within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane typically involves the transformation of hydroxy-L-proline to tritosylhydroxy-L-prolinol, followed by cyclization with benzylamine to form 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cbz-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-Cbz-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cbz-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different substitution patterns.
2,5-Diazabicyclo[2.2.1]heptane: A closely related compound with slight variations in its chemical structure.
Uniqueness
2-Cbz-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of the carbobenzyloxy (Cbz) group. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
benzyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 |
InChI Key |
SFFOUMARWDXTDD-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CNC1CN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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